molecular formula C14H16BrF2NO2 B13678988 Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate

Cat. No.: B13678988
M. Wt: 348.18 g/mol
InChI Key: KCOFPWWBAZKKQN-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indoline derivative, followed by the introduction of a difluoromethyl group. The final step involves the protection of the indoline nitrogen with a tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromoindoline-1-carboxylate
  • Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
  • Tert-butyl 5-chloro-6-(difluoromethyl)indoline-1-carboxylate

Uniqueness

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate stands out due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications .

Properties

Molecular Formula

C14H16BrF2NO2

Molecular Weight

348.18 g/mol

IUPAC Name

tert-butyl 5-bromo-6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H16BrF2NO2/c1-14(2,3)20-13(19)18-5-4-8-6-10(15)9(12(16)17)7-11(8)18/h6-7,12H,4-5H2,1-3H3

InChI Key

KCOFPWWBAZKKQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(F)F)Br

Origin of Product

United States

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